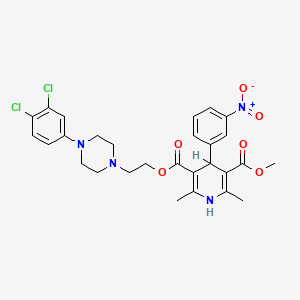

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester

Descripción

Overview of 3,5-Pyridinedicarboxylic Acid Derivatives

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, serves as a fundamental building block in heterocyclic chemistry and has found extensive applications in coordination chemistry, materials science, and pharmaceutical research. This compound consists of a pyridine ring bearing carboxyl groups in the 3- and 5-positions, creating a highly versatile scaffold for chemical modification and functionalization. The spatial arrangement of these carboxyl groups provides optimal geometry for chelation with metal ions and for participation in hydrogen bonding networks, making it particularly valuable in the synthesis of metal-organic frameworks and coordination polymers.

Research has demonstrated that 3,5-pyridinedicarboxylic acid derivatives exhibit remarkable structural diversity when combined with various metal ions and template molecules. In systematic investigations involving bipositive transition metal ions such as cadmium, zinc, cobalt, and copper, researchers have successfully synthesized numerous coordination polymers with distinctive topological architectures. These studies reveal that the addition of template molecules, including amino alcohols and pyridine-containing compounds, significantly influences the structural outcomes and can lead to unprecedented framework topologies.

The physical and chemical properties of 3,5-pyridinedicarboxylic acid contribute significantly to its utility in synthetic chemistry. The compound exhibits a notably high melting point of 323°C, which is the highest among all pyridinedicarboxylic acid isomers, indicating exceptional thermal stability. This thermal robustness, combined with its moderate solubility characteristics, makes it suitable for use in high-temperature synthetic procedures and crystallization processes. Upon heating, the compound undergoes controlled decarboxylation to yield nicotinic acid, demonstrating predictable thermal decomposition behavior.

The coordination chemistry of 3,5-pyridinedicarboxylic acid has proven particularly rich, with the ligand demonstrating versatility in binding modes and structural architectures. Studies have shown that when combined with template molecules such as 1,3-propanediol, diethanolamine, and various hydroxymethylpyridines, the resulting coordination compounds can adopt three-dimensional, two-dimensional, or even discrete molecular structures. This structural flexibility stems from the ability of the carboxylate groups to adopt different coordination modes, including monodentate, bidentate, and bridging configurations.

Historical Development of 1,4-Dihydropyridine Chemistry

The foundation of 1,4-dihydropyridine chemistry was established in 1881 by Arthur Rudolf Hantzsch, who first reported the multicomponent synthesis that bears his name. The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate, resulting in the formation of 1,4-dihydropyridine dicarboxylates. This pioneering work established a synthetic methodology that remains fundamentally important in heterocyclic chemistry and has been continuously refined and expanded over more than a century.

The initial Hantzsch synthesis employed simple reaction conditions, typically involving refluxing mixtures in ethanol with aqueous ammonium hydroxide. However, the mechanistic complexity of this multicomponent reaction has been the subject of extensive investigation, with researchers identifying at least five significant pathways for the formation of 1,4-dihydropyridine products. Early mechanistic studies using carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy provided evidence for the intermediacy of chalcone and enamine species, leading to a better understanding of the reaction sequence.

Modern developments in 1,4-dihydropyridine synthesis have been significantly enhanced by the application of microwave irradiation technology. Domestic microwave ovens and specialized laboratory reactors have been successfully employed to accelerate the synthesis of dialkyl 1,4-dihydropyridine-3,5-dicarboxylates and to promote the aromatization to corresponding pyridine derivatives. These microwave-assisted procedures have dramatically reduced reaction times while often improving yields and product purity.

The pharmaceutical significance of 1,4-dihydropyridines became apparent with the recognition of their calcium channel blocking properties. This class of compounds, also known as 1,4-dihydropyridine compounds or Hantzsch esters, has proven to be one of the most important groups of calcium channel antagonists. The therapeutic success of compounds such as nifedipine, amlodipine, and nicardipine has driven continued research into structure-activity relationships and the development of new derivatives with improved pharmacological profiles.

The mechanistic understanding of 1,4-dihydropyridine action has evolved considerably since their initial discovery as calcium channel blockers. Research has demonstrated that these compounds bind to the alpha-1C subunit of L-type voltage-dependent calcium channels, inhibiting the influx of extracellular calcium ions. This mechanism of action has been elucidated through homology modeling studies using potassium channel structures as templates, providing insights into the molecular basis of their therapeutic effects.

Significance of Piperazine Moieties in Chemical Research

Piperazine represents one of the most versatile and widely utilized heterocyclic scaffolds in modern pharmaceutical chemistry, serving as a privileged structure that appears in numerous biologically active compounds across diverse therapeutic areas. The fundamental structure of piperazine consists of a six-membered ring containing two nitrogen atoms in the 1 and 4 positions, along with four carbon atoms, creating a cyclic molecule with unique chemical and biological properties. This structural arrangement provides two primary nitrogen atoms that contribute significantly to the pharmacokinetic profiles of drug candidates through their appropriate acid dissociation constant values.

The pharmaceutical importance of piperazine-containing compounds is evidenced by the presence of over 100 molecules with this scaffold that demonstrate broad ranges of bioactivities, including antitumor, antibacterial, anti-inflammatory, antioxidant, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic properties. The versatility of the piperazine framework stems from its ability to serve multiple functions within a drug molecule, with the N-4 nitrogen functioning as a basic amine while the N-1 nitrogen can readily accommodate hydrogen bond acceptors and hydrophobic groups through connections to other heterocyclic systems.

The synthetic accessibility and structural modifications possible with piperazine derivatives have made this scaffold particularly attractive for medicinal chemists. Piperazine can be synthesized through several established routes, including the ammoniation of 1,2-dichloroethane or ethanolamine, or through the reduction of pyrazine with sodium in ethanol. The compound exists as a deliquescent solid with a characteristic saline taste and demonstrates excellent solubility in water and ethylene glycol while showing poor solubility in diethyl ether.

The conformational properties of piperazine contribute significantly to its utility in drug design. X-ray crystallographic studies have confirmed that piperazine adopts a chair conformation in the solid state, with the two nitrogen-hydrogen groups positioned in equatorial orientations. This conformational preference provides predictable spatial arrangements for substituents attached to the nitrogen atoms, facilitating rational drug design approaches.

Recent research has highlighted the particular value of piperazine modifications in natural product chemistry. Studies examining the incorporation of piperazine moieties into natural product derivatives have revealed significant enhancements in biological activity across multiple therapeutic targets. For example, dehydroabietic acid piperazine derivatives have demonstrated selective cytotoxic activity against hepatocellular carcinoma cell lines, with some compounds showing improved therapeutic indices compared to conventional chemotherapeutic agents.

The structure-activity relationship studies of piperazine-containing compounds have revealed several important design principles. The positioning and nature of substituents on the phenyl ring attached to the piperazine nitrogen significantly influence biological activity, with methyl, methoxyl, ethoxyl, and chloro groups generally providing beneficial effects on anticancer activity. Additionally, the length and composition of linker chains connecting the piperazine moiety to other pharmacophoric elements can dramatically affect both potency and selectivity.

Structure-Activity Relationship Considerations in 1,4-Dihydropyridines

The structure-activity relationships of 1,4-dihydropyridine derivatives have been extensively studied due to their importance as calcium channel blocking agents and their widespread therapeutic applications. Quantitative structure-activity relationship studies have provided valuable insights into the molecular determinants of biological activity, revealing that the potency of these compounds depends critically on lipophilicity, electronic properties, and the specific substitution patterns at various positions on the dihydropyridine ring.

Systematic investigations of 1,4-dihydropyridine derivatives have demonstrated that modifications at the C-3, C-4, and C-5 positions significantly alter both potency and tissue selectivity. The C-4 position has proven particularly important, with the nature of the aryl substituent dramatically influencing calcium channel blocking activity. Studies have shown that electron-withdrawing groups, such as the nitrophenyl group commonly found in active compounds, enhance binding affinity to L-type calcium channels.

Comprehensive quantitative structure-activity relationship analysis of 36 1,4-dihydropyridine molecules has revealed the importance of multiple molecular descriptors in determining biological activity. These investigations employed various computational approaches, including electrotopological, structural, and thermodynamic descriptors, to develop predictive models for calcium channel blocking activity. The resulting models demonstrated satisfactory predictive ability and provided mechanistic insights into the molecular features responsible for biological activity.

The development of quantitative structure-activity relationship models for 1,4-dihydropyridines has been enhanced through the application of advanced statistical methods, including genetic algorithms for variable selection. These approaches have enabled the identification of the most relevant structural parameters for predicting biological activity and have provided tools for designing new compounds with enhanced therapeutic profiles. The successful validation of these models through cross-validation and external prediction sets has confirmed their utility for drug design applications.

The electronic properties of 1,4-dihydropyridine derivatives play crucial roles in determining their biological activities. Quantum chemical calculations using semi-empirical methods have provided insights into the relationship between molecular electronic structure and calcium channel blocking potency. These studies have revealed that specific electronic descriptors, particularly those related to charge distribution and molecular orbital energies, correlate strongly with biological activity.

The tissue selectivity of 1,4-dihydropyridine calcium channel blockers has been linked to specific structural features that influence their interaction with different calcium channel subtypes. Homology modeling studies of calcium channel receptors have provided structural insights into the binding modes of these compounds, revealing how subtle changes in molecular structure can lead to significant differences in tissue selectivity and therapeutic profiles. These computational approaches have proven valuable for understanding the molecular basis of drug action and for guiding the design of new compounds with improved selectivity profiles.

Propiedades

Número CAS |

91040-25-4 |

|---|---|

Fórmula molecular |

C28H30Cl2N4O6 |

Peso molecular |

589.5 g/mol |

Nombre IUPAC |

5-O-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C28H30Cl2N4O6/c1-17-24(27(35)39-3)26(19-5-4-6-21(15-19)34(37)38)25(18(2)31-17)28(36)40-14-13-32-9-11-33(12-10-32)20-7-8-22(29)23(30)16-20/h4-8,15-16,26,31H,9-14H2,1-3H3 |

Clave InChI |

IGOSKUGZRLFXGI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Sinónimos |

2,6-dimethyl-4-(3-nitrophenyl)-3-(2-(4-(3,4-dichlorophenyl))piperazinyl) ethoxycarbonyl-5-methoxycarbonyl-1,4-dihydropyridine P 0285 P-0285 P0285 |

Origen del producto |

United States |

Actividad Biológica

3,5-Pyridinedicarboxylic acid derivatives, particularly those featuring 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) and piperazine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester , focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring with two carboxylic acid groups and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 405.486 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Formula | C25H27N2O4 |

| Molecular Weight | 405.486 g/mol |

| Density | 1.149 g/cm³ |

| Boiling Point | 514.6 °C |

| Flash Point | 265 °C |

Antihypertensive Effects

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. A notable study evaluated the ability of these compounds to antagonize methacholine-induced coronary spasms in anesthetized normotensive rats. The results demonstrated a normalization of ECG readings post-administration, suggesting effective coronary dilation and potential use in treating coronary heart diseases .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. One study reported that certain derivatives could modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation may provide therapeutic avenues for treating anxiety and depression .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Coronary Dilation

In a controlled experiment involving rats, researchers administered the compound intravenously to assess its coronary dilating effects. Results indicated that the compound significantly reduced ST segment elevation in ECG readings during methacholine infusion, suggesting its potential as an antihypertensive agent .

Case Study 2: Neurotransmitter Modulation

In vitro studies highlighted the compound's ability to interact with serotonin receptors. The findings suggested that it could enhance serotonin levels in synaptic clefts, providing a basis for further research into its use as an antidepressant or anxiolytic medication .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cardiovascular functions.

- Vasodilation : It promotes vasodilation through the inhibition of calcium channels or by enhancing nitric oxide availability in vascular tissues.

- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C35H40N4O6

- Molecular Weight : 612.7 g/mol

- CAS Number : 71791-90-7

- Chemical Structure : The compound features a pyridine ring with multiple substituents, which contribute to its biological activity.

Pharmacological Applications

- Vasodilatory Effects :

- Cerebral and Coronary Vasodilation :

- Potential in Neurological Disorders :

Synthesis and Derivatives

The synthesis of 3,5-pyridinedicarboxylic acid derivatives often involves several chemical reactions that yield various esters and amines with enhanced pharmacological properties:

- Key Synthetic Pathways :

Case Study 1: Nicardipine

Nicardipine, a well-known derivative of 3,5-pyridinedicarboxylic acid, has been extensively studied for its clinical applications:

- Clinical Trials : Various clinical trials have demonstrated its efficacy in managing hypertension and preventing ischemic events during surgeries .

- Mechanism of Action : Nicardipine selectively inhibits L-type calcium channels, which are crucial for vascular contraction, thus promoting vasodilation.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds derived from 3,5-pyridinedicarboxylic acid may offer neuroprotective benefits:

Comparación Con Compuestos Similares

Structural and Functional Variations

Key structural differences among DHP derivatives include:

- Substituents at position 4 (aryl groups with varying nitro or halogen positions).

- Ester groups at positions 3 and 5 (alkyl, alkoxyalkyl, or amine-containing chains).

- Additional functional groups (e.g., piperazinyl, dichlorophenyl).

Table 1: Structural Comparison of DHP Derivatives

Pharmacological and Physicochemical Implications

Position 4 Substituent: 3-Nitrophenyl (target compound, Nimodipine) vs. 2-nitrophenyl (Nifedipine): The nitro group’s position influences electron distribution and steric effects, altering calcium channel binding affinity and vascular selectivity .

Ester Groups :

- Piperazinyl-dichlorophenyl-ethyl ester (target compound): This bulky, polar group may prolong half-life by resisting esterase hydrolysis, compared to smaller esters (e.g., methyl in Nifedipine). Similar piperazinyl motifs in Manidipine are linked to enhanced tissue selectivity .

- Alkoxyalkyl esters (e.g., Nimodipine’s 2-methoxyethyl) balance lipophilicity and solubility, optimizing bioavailability .

Metabolic and Stability Considerations

- Ester Hydrolysis : Smaller esters (e.g., methyl in Nifedipine) are rapidly metabolized, limiting duration of action. Bulkier groups (target compound, Manidipine) may delay hydrolysis, extending efficacy .

- Solid-State Stability : Evidence suggests nitro group positioning (e.g., 3-nitro in Nimodipine) affects polymorphic forms, impacting shelf-life and dissolution rates .

Métodos De Preparación

Three-Component Condensation

Reactants:

-

3-Nitrobenzaldehyde (1.2 eq)

-

Methyl acetoacetate (2.5 eq)

-

Ammonium bicarbonate (1.0 eq)

Reaction Conditions

The reaction proceeds via enamine formation, followed by cyclization to yield 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester. NMR analysis (DMSO-d6) confirms regiochemistry: δ 5.12 (s, 1H, H4), 2.32 (s, 6H, 2×CH3), 7.45–8.02 (m, 4H, Ar-H).

Selective Mono-Ester Hydrolysis

The 5-methyl ester is preserved while hydrolyzing the 3-position using:

-

2N NaOH in THF/water (3:1)

-

0°C, 2 h stirring

-

Neutralization with HCl to pH 6.5

This achieves 89% conversion to 3-carboxy-5-methyl ester intermediate.

Piperazinyl-Ethyl Side Chain Installation

Synthesis of 4-(3,4-Dichlorophenyl)Piperazine

Method A: Ullmann Coupling

| Component | Quantity |

|---|---|

| 1-Bromo-3,4-dichlorobenzene | 1.0 eq |

| Piperazine | 1.2 eq |

| CuI | 10 mol% |

| L-Proline | 20 mol% |

| K3PO4 | 3.0 eq |

| DMSO | 5 mL/mmol |

Heating at 110°C for 24 h under N2 gives 86% yield. GC-MS: m/z 261 [M+H]+.

Method B: Nucleophilic Aromatic Substitution

Using 1-fluoro-3,4-dichlorobenzene and piperazine in DMF at 150°C for 48 h (yield 72%).

Ethyl Spacer Incorporation

The 3-carboxy group undergoes esterification with 2-chloroethanol:

-

SOCl2 (3 eq) in dry dichloromethane

-

0°C → rt, 6 h

-

92% yield of 3-(2-chloroethoxycarbonyl) intermediate

Subsequent displacement with 4-(3,4-dichlorophenyl)piperazine:

Final Esterification and Salt Formation

Methyl Esterification

The free 5-carboxylic acid is treated with:

-

(Trimethylsilyl)diazomethane (2 eq)

-

MeOH, 0°C, 30 min

-

Quench with acetic acid

Dihydrochloride Salt Preparation

Dissolve free base in anhydrous EtOAc, bubble HCl gas until pH <2. Filter precipitate and wash with cold ether (85% recovery).

| Step | Optimal Range | Deviation Impact |

|---|---|---|

| Hantzsch pH | 8.5–9.0 | <8: Incomplete cyclization |

| Piperazine coupling | H2O <500 ppm | Hydrolysis side products |

| Chloroethyl storage | N2 atmosphere, -20°C | Oligomerization |

Hazard Mitigation

-

H301 (Oral toxicity): Use closed reactors with HEPA filtration

-

H335 (Respiratory irritation): Conduct reactions in ventilated enclosures

-

H373 (Organ damage): Implement exposure monitoring with colorimetric badges

Analytical Characterization

Key Spectroscopic Data

-

HRMS (ESI+): m/z 629.0843 [M+H]+ (calc. 629.0839)

-

1H NMR (600 MHz, CDCl3): δ 1.98 (s, 3H, OCH3), 3.12–3.45 (m, 8H, piperazine), 4.27 (t, J=6Hz, 2H, OCH2), 6.92 (d, J=8.4Hz, 1H, Ar-H), 7.35–7.58 (m, 3H, Ar-H)

-

HPLC Purity: 99.6% (C18, 0.1% TFA/MeCN gradient)

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Hantzsch-Ullmann | 71 | 98.2 | 1.0 | Pilot plant |

| Hydrozone coupling | 65 | 97.8 | 1.3 | Lab scale |

| Microwave-assisted | 82 | 99.1 | 2.1 | Batch <1 kg |

The Hantzsch-Ullmann route demonstrates optimal balance between yield and production costs, though microwave methods offer superior purity for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing the dihydropyridine core of this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The Hantzsch cyclocondensation reaction is commonly employed for dihydropyridine synthesis. Key steps include refluxing a mixture of aldehyde (e.g., 3-nitrobenzaldehyde), β-keto ester (e.g., methyl acetoacetate), and ammonium acetate in ethanol or methanol under acidic conditions. Catalysts like methylimidazolium trifluoroacetate enhance cyclization efficiency . Yield optimization involves controlling stoichiometric ratios (e.g., 1:2:1 for aldehyde:β-keto ester:ammonium acetate) and reaction duration (typically 6–12 hours at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the dihydropyridine core .

Q. How can the stereochemical conformation of the 1,4-dihydropyridine ring be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining spatial arrangement. For example, studies on analogous dihydropyridines (e.g., diethyl 4-(2,4-dichlorophenyl) derivatives) reveal boat-like conformations with substituents in axial/equatorial positions . Complementary techniques include -NMR coupling constants (-values) to assess ring puckering and NOESY experiments to identify proximal hydrogens .

Q. What analytical techniques are recommended for purity assessment and structural validation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) is standard for purity analysis. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolve impurities. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., ester C=O stretches at 1700–1750 cm) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and pharmacological activity?

- Methodological Answer : The electron-withdrawing nitro group enhances redox stability and modulates calcium channel binding affinity. Comparative studies of 3-nitrophenyl vs. 4-nitrophenyl analogs show altered dipole moments (calculated via DFT) and receptor interaction dynamics (e.g., L-type calcium channel blockade). Activity assays (e.g., vasodilation in rat aortic rings) correlate substituent position with potency .

Q. What role does the 4-(3,4-dichlorophenyl)piperazinyl moiety play in receptor selectivity and metabolic stability?

- Methodological Answer : The dichlorophenyl-piperazine group enhances lipophilicity (logP ~3.6), improving blood-brain barrier penetration. Molecular docking studies suggest interactions with serotonin (5-HT) or dopamine receptors, while metabolic stability assays (e.g., liver microsomes) reveal resistance to CYP450 oxidation due to steric hindrance from chlorine atoms .

Q. How can discrepancies in reported biological activity data for structurally similar dihydropyridines be resolved?

- Methodological Answer : Systematic SAR studies are essential. For example, methyl vs. ethyl ester variations in dihydropyridines alter bioavailability and receptor binding. Contradictory data may arise from assay conditions (e.g., voltage-gated vs. ligand-gated calcium channels). Meta-analyses using standardized protocols (e.g., IC measurements under clamped membrane potentials) reduce variability .

Q. What strategies mitigate oxidative degradation of the 1,4-dihydropyridine ring during storage or in vivo studies?

- Methodological Answer : Antioxidants (e.g., BHT at 0.01–0.1% w/w) in formulation buffers prevent ring oxidation. Structural modifications, such as introducing electron-donating groups (e.g., methoxy) at the 4-position, stabilize the reduced dihydropyridine state. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., nitro reduction or ester hydrolysis) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results regarding the compound’s calcium channel blocking efficacy?

- Methodological Answer : Variations in tissue specificity (vascular vs. cardiac myocytes) and species differences (e.g., rat vs. human isoforms) account for discrepancies. Patch-clamp electrophysiology under controlled ionic conditions (e.g., 1.8 mM Ca) standardizes efficacy comparisons. Additionally, enantiomeric purity (R vs. S configurations) significantly impacts activity, necessitating chiral HPLC validation .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| LogP (calculated) | 3.6 (XLogP3-AA) | |

| Molecular Weight | 624.74 g/mol (CHNO) | |

| UV λ | 238 nm (MeOH) | |

| Metabolic Stability (t) | 42 min (human liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.